molecular formula C10H7Br2NO B3142067 8-Amino-5,7-dibromo-2-naphthalenol CAS No. 497151-52-7

8-Amino-5,7-dibromo-2-naphthalenol

Cat. No. B3142067
CAS RN: 497151-52-7
M. Wt: 316.98 g/mol
InChI Key: ZQKJUCJYKBQKNQ-UHFFFAOYSA-N
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Description

8-Amino-5,7-dibromo-2-naphthalenol, commonly known as ADN, is a synthetic chemical compound. It has gained significant interest in scientific research and industry due to its unique chemical, physical, and biological properties. The molecular formula of this compound is C10H7Br2NO and it has a molecular weight of 316.98 g/mol .

Scientific Research Applications

1. Synthesis and Chemical Properties

8-Amino-5,7-dibromo-2-naphthalenol is involved in various chemical syntheses and reactions. For example, it can be used in the Friedländer condensation process to create a range of aromatic compounds. The synthesis and utilization of such compounds, including those related to 8-amino naphthalene derivatives, have been detailed in studies like the work of Riesgo et al. (1996) in "The Journal of Organic Chemistry" (Riesgo, Jin, & Thummel, 1996).

2. Environmental Applications

8-Amino-5,7-dibromo-2-naphthalenol derivatives are used in environmental applications, such as wastewater treatment. For instance, Zhu et al. (1996) in "Water Research" discussed the use of similar naphthalene derivatives in the treatment of industrial wastewater, highlighting their effectiveness in removing harmful substances (Zhu, Yang, & Wang, 1996).

3. Photophysical Properties

The photophysical properties of naphthalene derivatives, including those with bromo and amino substituents, are explored for potential applications in photosensitization and light-based technologies. Guo et al. (2012) in "The Journal of Organic Chemistry" investigated naphthalenediimides with amino substituents for their utility in photooxidation processes and triplet-triplet annihilation upconversions (Guo, Wu, Guo, & Zhao, 2012).

4. Biochemical Applications

In biochemical research, amino-substituted naphthalene compounds, similar to 8-Amino-5,7-dibromo-2-naphthalenol, are used as probes and sensors due to their distinctive interaction with biological molecules. Studies like those by Liang et al. (2013) in "Biosensors & Bioelectronics" demonstrate the use of these compounds in detecting specific interactions with DNA, which is crucial for understanding genetic processes and developing diagnostic tools (Liang, Li, Li, & Liu, 2013).

properties

IUPAC Name

8-amino-5,7-dibromonaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c11-8-4-9(12)10(13)7-3-5(14)1-2-6(7)8/h1-4,14H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKJUCJYKBQKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=C(C=C2Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-5,7-dibromo-2-naphthalenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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